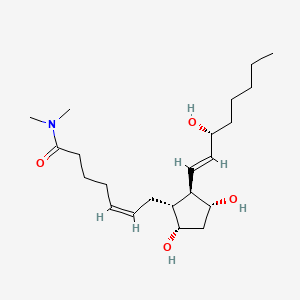
2-クロロ-4-ニトロフェニル-β-D-セロビオシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-nitrophenyl-beta-D-cellobioside is a chromogenic substrate for cellulase activity . It is suitable for kinetic characterization of cellulases and is useful for biofuels research to measure cellulase activity for optimum ethanol production .
Molecular Structure Analysis
The molecular weight of 2-Chloro-4-nitrophenyl-beta-D-cellobioside is 497.83 . The IUPAC name is 2-chloro-4-nitrophenyl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside .Physical and Chemical Properties Analysis
2-Chloro-4-nitrophenyl-beta-D-cellobioside is a solid compound . It is soluble in DMSO and in water . .科学的研究の応用
セルラーゼ活性測定
この化合物は、クロモジェニック基質セルラーゼ活性のための . これは、セルラーゼの速度論的特性評価に適しています . この用途は、植物の細胞壁の主要な構成要素であるセルロースを分解する酵素であるセルラーゼの研究において不可欠です。
バイオ燃料研究
2-クロロ-4-ニトロフェニル-β-D-セロビオシドは、バイオ燃料研究に役立ちます . これは、最適なエタノール生産のためのセルラーゼ活性を測定するために使用されます . これは、セルラーゼ酵素がバイオ燃料産業でセルロースを糖に分解するために使用されるため重要です。糖はその後、エタノールに発酵させることができます。
酵素速度論
この化合物は、特にセルラーゼの酵素速度論の研究に使用できます . これは、これらの酵素がどのように機能するか、およびさまざまな要因によってどのように影響を受けるかを判断するのに役立ちます。
微生物群集研究
これは、微生物群集におけるβ-D-セルリビオシダーゼまたはセロビオヒドロラーゼ(エキソセルラーゼ)活性を測定するための基質として使用されてきました . これは、これらの酵素がセルロースの微生物分解における役割を理解するのに役立ちます。
エンドグルカナーゼ活性の研究
この化合物は、エンドグルカナーゼJ30活性を研究するための基質としても使用されてきました . エンドグルカナーゼは、セルロースポリマーの内部結合をランダムに切断して、その結晶構造を破壊する別のタイプのセルラーゼです。
化学合成
その特定の構造と反応性から、この化合物は、有機化学の分野でより複雑な分子の合成の中間体として潜在的に使用できる可能性があります .
将来の方向性
作用機序
Target of Action
The primary target of 2-Chloro-4-nitrophenyl-beta-D-cellobioside is cellulase , an enzyme that breaks down cellulose, a key component of the cell walls in green plants .
Mode of Action
2-Chloro-4-nitrophenyl-beta-D-cellobioside acts as a chromogenic substrate for cellulase . When cellulase interacts with this compound, it catalyzes the hydrolysis of the glycosidic bonds, leading to the release of 2-chloro-4-nitrophenol .
Biochemical Pathways
The action of 2-Chloro-4-nitrophenyl-beta-D-cellobioside is involved in the cellulose degradation pathway . The hydrolysis of this compound by cellulase is a part of the larger process of cellulose breakdown, which is crucial in biofuels research for measuring cellulase activity for optimum ethanol production .
Result of Action
The hydrolysis of 2-Chloro-4-nitrophenyl-beta-D-cellobioside by cellulase results in the formation of 2-chloro-4-nitrophenol . This reaction can be monitored due to the chromogenic properties of the compound, making it useful for the kinetic characterization of cellulases .
生化学分析
Biochemical Properties
2-Chloro-4-nitrophenyl-beta-D-cellobioside plays a significant role in biochemical reactions, particularly in the detection and characterization of cellulase activity . It interacts with enzymes such as exoglucanase, endoglucanase, and β-glucosidase, which hydrolyze 2-Chloro-4-nitrophenyl-beta-D-cellobioside to form p-nitrophenol .
Cellular Effects
The effects of 2-Chloro-4-nitrophenyl-beta-D-cellobioside on cells and cellular processes are primarily related to its role as a substrate for cellulase activity . By serving as a substrate for cellulase, it influences cell function by participating in the breakdown of cellulose, a key component of the cell wall in many organisms .
Molecular Mechanism
At the molecular level, 2-Chloro-4-nitrophenyl-beta-D-cellobioside exerts its effects through its interactions with cellulase enzymes . When 2-Chloro-4-nitrophenyl-beta-D-cellobioside is hydrolyzed by these enzymes, it forms p-nitrophenol . This reaction can be used to measure the activity of cellulase enzymes, providing a valuable tool for studying these enzymes and their roles in various biological processes .
Temporal Effects in Laboratory Settings
The effects of 2-Chloro-4-nitrophenyl-beta-D-cellobioside over time in laboratory settings are primarily related to its role as a substrate for cellulase activity . As a substrate, it is consumed over time in reactions catalyzed by cellulase enzymes . The rate of this consumption can be used to measure the activity of these enzymes .
Metabolic Pathways
2-Chloro-4-nitrophenyl-beta-D-cellobioside is involved in the metabolic pathway related to the breakdown of cellulose . It interacts with cellulase enzymes, which catalyze the hydrolysis of 2-Chloro-4-nitrophenyl-beta-D-cellobioside to form p-nitrophenol .
Transport and Distribution
The transport and distribution of 2-Chloro-4-nitrophenyl-beta-D-cellobioside within cells and tissues are likely to be influenced by its solubility in water and DMSO
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGBZYLCQCJGOG-KFRZSCGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is 2-chloro-4-nitrophenyl-beta-D-cellobioside used in the study of CenC?
A1: 2-Chloro-4-nitrophenyl-beta-D-cellobioside serves as a chromogenic substrate for CenC. [] This means that when CenC cleaves the glycosidic bond in the molecule, it releases 2-chloro-4-nitrophenol. This compound is colored and can be easily detected and quantified using spectrophotometry. This allows researchers to measure the rate of CenC activity by monitoring the increase in color intensity over time. The use of this substrate provides a convenient and sensitive method to study the enzymatic activity of CenC. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B593113.png)


![(4R,4aR,7aR,12bS)-9-hydroxy-3-prop-2-enyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;dihydrochloride](/img/structure/B593117.png)





